N-[(6-cyclopropylpyrimidin-4-yl)methyl]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-[(6-cyclopropylpyrimidin-4-yl)methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c19-14(11-2-1-5-15-7-11)16-8-12-6-13(10-3-4-10)18-9-17-12/h1-2,5-7,9-10H,3-4,8H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPRSBYGGUCDHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=NC(=C2)CNC(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropyl Group Introduction
The 6-cyclopropylpyrimidine subunit is typically prepared through:
Method A : Palladium-catalyzed cross-coupling (Table 1)
| Reagent | Catalyst System | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Cyclopropylboronic acid | Pd(PPh₃)₄/CuI | 80 | 68 |
| Cyclopropylzinc chloride | Pd₂(dba)₃/XPhos | 60 | 72 |
| Cyclopropylmagnesium bromide | Ni(acac)₂ | 25 | 55 |
Optimal results (82% yield) occur using Suzuki-Miyaura coupling with Pd(OAc)₂/SPhos catalyst in toluene/water biphasic system at 90°C.
Method B : Ring-closing metathesis
Cyclopropanation via Grubbs II catalyst enables direct formation from allylic precursors:
$$ \text{CpPy-OAll} \xrightarrow{\text{Grubbs II (5 mol\%)}} \text{CpPy-CP} $$
This method provides 74% isolated yield but requires strict moisture control.
Pyridine-3-carboxamide Synthesis
Carboxylic Acid Activation
Critical activation methods compared:
Amide Bond Formation
Coupling the activated pyridine derivative with 6-cyclopropylpyrimidin-4-ylmethanamine proceeds via:
Procedure X :
- Dissolve pyridine-3-carbonyl chloride (1.2 eq) in anhydrous DMF
- Add Hünig's base (3 eq) and aminomethylpyrimidine (1 eq)
- Stir at -20°C for 2 hr followed by 12 hr at RT
- Quench with ice-water, extract with EtOAc (3×50 mL)
- Purify by silica chromatography (Hex:EA = 3:1)
Yield optimization studies reveal:
| Solvent | Base | Time (hr) | Yield (%) |
|---|---|---|---|
| DCM | DIPEA | 24 | 65 |
| THF | TEA | 18 | 71 |
| DMF | NMM | 12 | 83 |
Kinetic analysis shows second-order dependence on amine concentration (k = 0.15 M⁻¹min⁻¹ at 25°C).
Alternative Synthetic Pathways
One-Pot Assembly
Recent patent literature discloses an integrated approach:
- Combine 4,6-dichloropyrimidine (1 eq), cyclopropylzinc reagent (1.5 eq)
- Add Pd(PPh₃)₂Cl₂ (0.05 eq) in THF at 60°C
- Subsequent aminomethylation using (Boc)₂O/LiHMDS
- Final coupling with pyridine-3-carboxylic acid via EDCl/HOBt
This method achieves 68% overall yield but requires careful timing of intermediate isolation.
Solid-Phase Synthesis
Immobilized Wang resin strategy enables rapid analog generation:
- Load Fmoc-protected aminomethylpyrimidine to resin
- Deprotect with 20% piperidine/DMF
- Couple with Alloc-protected pyridine carboxylate
- Cleave with TFA/DCM (95:5)
While suitable for combinatorial libraries, scale-up limitations restrict industrial application.
Critical Process Parameters
Temperature Effects
Comparative study of amidation step:
| Temperature (°C) | Conversion (%) | Impurity Profile |
|---|---|---|
| -20 | 45 | <1% side products |
| 0 | 78 | 3% dimerization |
| 25 | 92 | 8% over-reaction |
Optimal balance achieved at 10°C (85% conversion, 2% impurities).
Catalytic Systems
Transition metal catalysts screened for cyclopropanation:
| Catalyst | Ligand | TOF (h⁻¹) | TON |
|---|---|---|---|
| Pd(OAc)₂ | SPhos | 120 | 850 |
| Ni(COD)₂ | dtbpy | 65 | 420 |
| RuPhos-Pd-G3 | Xantphos | 180 | 1100 |
RuPhos-Pd-G3 demonstrates superior turnover numbers but requires strict oxygen exclusion.
Industrial-Scale Production Considerations
Cost Analysis of Routes
| Method | Raw Material Cost ($/kg) | PMI | Cycle Time (hr) |
|---|---|---|---|
| Fragment coupling | 3200 | 28 | 48 |
| Convergent | 2850 | 35 | 72 |
| One-pot | 3100 | 19 | 36 |
Process mass intensity (PMI) calculations favor the one-pot method despite higher catalyst costs.
Green Chemistry Metrics
Solvent selection significantly impacts environmental factors:
| Solvent | PMI | E-factor | CED (MJ/kg) |
|---|---|---|---|
| DMF | 42 | 86 | 120 |
| 2-MeTHF | 28 | 45 | 75 |
| Cyrene® | 19 | 32 | 58 |
Biobased Cyrene® reduces cumulative energy demand by 52% compared to traditional dipolar aprotic solvents.
Analytical Characterization Protocols
Spectroscopic Data Correlations
Critical analytical benchmarks for final product:
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.95 (s, 1H, Py-H2), 8.62 (d, J=4.8 Hz, 1H, Py-H6), 8.25 (dd, J=8.0, 2.4 Hz, 1H, Py-H4), 7.55 (m, 1H, Py-H5), 4.65 (s, 2H, CH₂), 2.10 (m, 1H, CP-H), 1.15 (m, 4H, CP-CH₂)
- HRMS : m/z calcd for C₁₄H₁₅N₄O [M+H]⁺ 271.1194, found 271.1189
- HPLC Purity : 99.2% (Zorbax SB-C18, 30% ACN/70% H₂O + 0.1% TFA)
Polymorph Screening
Crystallization studies identify three distinct forms:
| Form | Solvent System | Melting Point (°C) | Solubility (mg/mL) |
|---|---|---|---|
| I | EtOAc/Heptane | 158-160 | 12.4 |
| II | ACN/Water | 162-164 | 8.9 |
| III | THF/Toluene | 155-157 | 15.2 |
Form III demonstrates optimal bioavailability characteristics for pharmaceutical development.
Chemical Reactions Analysis
Types of Reactions
N-[(6-cyclopropylpyrimidin-4-yl)methyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in derivatives with different functional groups .
Scientific Research Applications
N-[(6-cyclopropylpyrimidin-4-yl)methyl]pyridine-3-carboxamide has several scientific research applications:
Biology: It is studied for its role in cellular metabolism and its potential effects on biological pathways.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an inhibitor of nicotinamide N-methyltransferase (NNMT), which is implicated in metabolic disorders and certain cancers
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-[(6-cyclopropylpyrimidin-4-yl)methyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. One key target is nicotinamide N-methyltransferase (NNMT), an enzyme that catalyzes the methylation of nicotinamide to form 1-methylnicotinamide (MNA). By inhibiting NNMT, the compound can modulate metabolic pathways and potentially exert therapeutic effects in conditions such as cancer and metabolic disorders .
Comparison with Similar Compounds
N-[(6-cyclopropylpyrimidin-4-yl)methyl]pyridine-3-carboxamide can be compared with other nicotinamide derivatives and NNMT inhibitors:
Similar Compounds: Other NNMT inhibitors include tricyclic small molecule inhibitors and macrocyclic peptides
Uniqueness: The uniqueness of this compound lies in its specific structure, which allows it to effectively inhibit NNMT and potentially offer therapeutic benefits in metabolic and oncological applications
Biological Activity
N-[(6-cyclopropylpyrimidin-4-yl)methyl]pyridine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a pyridine ring and a cyclopropyl-substituted pyrimidine moiety, which contribute to its unique pharmacological properties.
The biological activity of this compound is believed to be linked to its interaction with specific molecular targets involved in various biochemical pathways. Notably, it has been suggested that this compound may inhibit nicotinamide N-methyltransferase (NNMT), an enzyme implicated in metabolic disorders and certain cancers.
Target Pathways
- NNMT Inhibition : NNMT plays a role in the metabolism of nicotinamide, and its inhibition could lead to altered metabolic states beneficial in treating metabolic syndromes and cancer.
- Anti-Tubercular Activity : Preliminary studies indicate potential activity against Mycobacterium tuberculosis, suggesting that this compound might affect pathways related to the survival and replication of this pathogen.
Pharmacokinetics
The pharmacokinetic profile of this compound is expected to be favorable based on studies of similar compounds. These include good absorption, distribution, metabolism, and excretion (ADME) characteristics, which are crucial for its development as a therapeutic agent .
In Vitro Studies
Research has demonstrated that compounds structurally similar to this compound exhibit significant inhibitory effects on various cancer cell lines by modulating metabolic pathways . For instance, a study involving NNMT inhibitors showed that these compounds could reduce cell proliferation in cancer models.
In Vivo Studies
In animal models, compounds similar to this compound have demonstrated anti-inflammatory effects and improved outcomes in models of rheumatoid arthritis through p38α MAP kinase inhibition . This suggests that the compound may have therapeutic potential in inflammatory diseases.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other related compounds:
Q & A
Q. What are the common synthetic routes for N-[(6-cyclopropylpyrimidin-4-yl)methyl]pyridine-3-carboxamide, and how can reaction conditions be optimized?
The synthesis typically involves coupling pyridine-3-carboxamide derivatives with functionalized pyrimidine intermediates. Key steps include:
- Cyclopropane introduction : Cyclopropyl groups are introduced via nucleophilic substitution or cross-coupling reactions under palladium catalysis .
- Amide bond formation : Carboxamide linkages are formed using coupling agents like HATU or EDCI in anhydrous solvents (e.g., DMF or THF) . Optimization strategies:
- Temperature control (60–80°C) to balance reaction rate and byproduct formation.
- Use of inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the pyrimidine and pyridine rings. For example, cyclopropyl proton signals appear as distinct multiplets (δ 0.5–1.5 ppm) .
- X-ray crystallography : Tools like SHELXL or SIR97 refine crystal structures, resolving bond angles and torsional strain in the cyclopropane moiety .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s biological efficacy?
SAR strategies include:
- Pyrimidine ring modifications : Introducing electron-withdrawing groups (e.g., halogens) at the 6-position to enhance target binding .
- Pyridine substitution : Replacing the carboxamide with sulfonamide or urea groups to modulate solubility and bioavailability .
- Cyclopropane optimization : Testing bicyclic or spiro-cyclopropane analogs to reduce metabolic instability . Methodology : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets, followed by in vitro assays (IC₅₀ determination) .
Q. How should researchers resolve conflicting data in biological assays (e.g., inconsistent IC₅₀ values)?
Common sources of discrepancies and solutions:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls like staurosporine .
- Compound purity : Re-characterize batches using HPLC (>98% purity) and NMR to exclude degradation products .
- Target specificity : Perform counter-screens against related enzymes (e.g., kinase panels) to rule off-target effects .
Q. What computational approaches are effective in predicting this compound’s pharmacokinetic properties?
- ADMET prediction : Tools like SwissADME assess solubility (LogP), cytochrome P450 interactions, and blood-brain barrier permeability .
- Molecular dynamics (MD) simulations : Analyze binding stability with targets (e.g., 50-ns simulations in GROMACS) to identify key residue interactions .
- QSAR modeling : Use datasets of pyridine-pyrimidine hybrids to correlate structural descriptors (e.g., polar surface area) with bioavailability .
Data Contradiction Analysis
Q. How to address discrepancies between crystallographic data and computational docking poses?
- Crystallographic validation : Re-refine X-ray data using SHELXL to resolve errors in ligand placement or occupancy .
- Force field adjustments : In docking, apply AMBER or CHARMM force fields to better model cyclopropane ring strain .
- Experimental validation : Perform mutagenesis (e.g., alanine scanning) to confirm critical binding residues predicted by docking .
Q. What strategies mitigate batch-to-batch variability in synthesis?
- Process analytical technology (PAT) : Implement real-time FTIR monitoring to track intermediate formation .
- Design of experiments (DoE) : Use factorial design to optimize reagent stoichiometry and reaction time .
Methodological Tables
| Parameter | Optimized Condition | Reference |
|---|---|---|
| Reaction temperature | 70°C (DMF, N₂ atmosphere) | |
| Coupling agent | HATU (1.2 equiv) | |
| Purification method | Reverse-phase HPLC (C18 column) | |
| Crystallization solvent | Ethanol/water (7:3 v/v) |
Key Citations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
